

2-Methoxy-4-(trifluoromethyl)aniline chemical properties

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)aniline
Cat. No.:	B169229

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An In-Depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)aniline**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-4-(trifluoromethyl)aniline**, a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed discussion on its chemical reactivity is presented, grounded in the electronic interplay of its methoxy, amine, and trifluoromethyl functional groups. Furthermore, this guide outlines a representative synthetic protocol, explores its critical applications as a building block in drug discovery, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights for scientists and drug development professionals.

Compound Identification and Core Properties

2-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. Its identity and fundamental physicochemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-methoxy-4-(trifluoromethyl)aniline	[1]
CAS Number	158727-56-1	[1] [2]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1] [3]
Molecular Weight	191.15 g/mol	[1] [3]
Physical Form	Liquid	
InChIKey	LWKZYZZCYQWRTJ-UHFFFAOYSA-N	[1]
Canonical SMILES	COc1ccccc1C(F)(F)F	[1]
Lipophilicity (XLogP3)	2.3	[1]
Purity	Typically supplied at ≥97% or ≥98%	[4]

Molecular Structure and Spectroscopic Profile

The unique functionality of this compound arises directly from its molecular architecture, which features an aniline scaffold substituted with three distinct functional groups.

Caption: Molecular structure of **2-Methoxy-4-(trifluoromethyl)aniline**.

Spectroscopic Verification

Structural confirmation of **2-Methoxy-4-(trifluoromethyl)aniline** relies on standard spectroscopic techniques. While actual spectra are dependent on acquisition conditions, the expected characteristics are as follows:

- ¹H NMR: The spectrum should feature distinct signals corresponding to the amine (-NH₂) protons, three aromatic protons on the benzene ring with characteristic splitting patterns, and a singlet for the three methoxy (-OCH₃) protons.

- ^{13}C NMR: The spectrum will show eight distinct carbon signals: six for the aromatic ring (two of which are substituted), one for the methoxy carbon, and one for the trifluoromethyl carbon, which will likely appear as a quartet due to coupling with the fluorine atoms.
- ^{19}F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M^+) at $m/z \approx 191.15$, confirming the molecular weight.
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, C-O stretching for the ether linkage, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Methoxy-4-(trifluoromethyl)aniline** is governed by the electronic interplay of its three key functional groups.

- Amine ($-\text{NH}_2$) and Methoxy ($-\text{OCH}_3$) Groups: Both are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. They act as ortho, para-directors, increasing the electron density at positions C3, C5, and C6.
- Trifluoromethyl ($-\text{CF}_3$) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine.^{[5][6]} It deactivates the aromatic ring towards electrophilic attack and is a meta-director.

The net effect is a nuanced reactivity profile. The strong activating effects of the amine and methoxy groups dominate, making the molecule susceptible to electrophilic attack, primarily at the C5 position, which is para to the methoxy group and ortho to the amine. The nucleophilic amine group itself is a primary site for reactions such as acylation, alkylation, and diazotization. ^[5] The electron-withdrawing nature of the $-\text{CF}_3$ group enhances the acidity of the N-H protons compared to non-fluorinated anilines.

Representative Synthesis Workflow

A common and efficient method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach provides high yields and is widely used in industrial and laboratory settings.^[7]

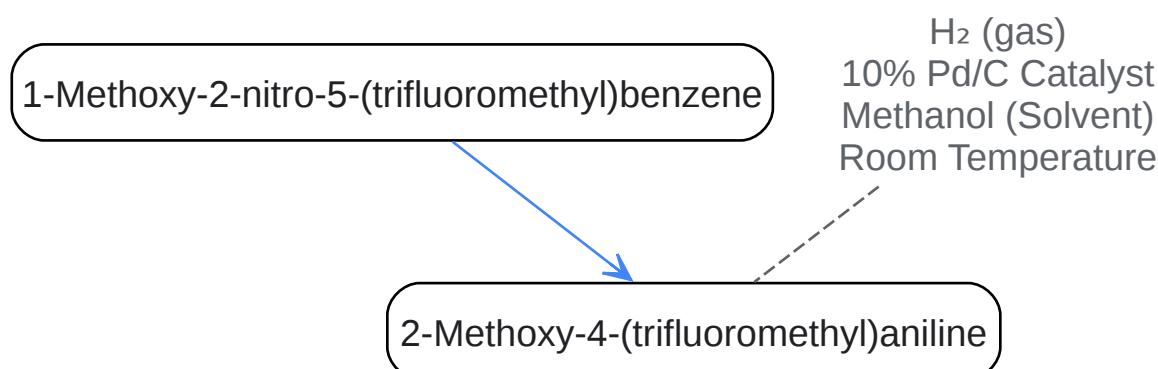


Figure 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline

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